1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which include compounds like 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, has been a subject of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties : The chemical 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone and its derivatives have been synthesized using microwave irradiation, showing promising antibacterial activity. This synthesis method enhances the efficiency and yield of the compounds, which are then tested for their ability to inhibit bacterial growth (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Cytotoxic Studies
- Spectroscopic Analysis and Cytotoxicity : Another study focused on the synthesis of a compound closely related to 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, including its spectroscopic characterization and cytotoxic studies. The compound's stability and structure were analyzed using various techniques, and its potential for biological applications was assessed through cytotoxicity evaluations (Govindhan et al., 2017).
Theoretical Studies on Molecular Structure
- Molecular Structure and Vibration Analysis : A theoretical study has been conducted on a similar compound to understand its geometry and vibration characteristics. The research utilized spectroscopic data and computational methods to provide insights into the molecular structure, which is crucial for understanding the compound's chemical properties and potential applications (Song et al., 2008).
Synthesis and Characterization of Complexes for Catalysis
- Catalytic Behavior in Ethylene Reactivity : Research has also been done on the synthesis of compounds related to 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone for use in catalyzing ethylene reactivity. These compounds were synthesized and characterized, showing potential as catalysts in polymerization processes (Sun et al., 2007).
Synthesis and Bioactivity Studies
- Novel Compound Synthesis and Bioactivity : Another study synthesized a novel compound using 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, which showed inhibitory activities against fungi. This highlights the potential of these compounds in developing new antifungal agents (Si-jia, 2011).
Applications in Platelet Aggregation Inhibition
- Inhibitors of Blood Platelet Aggregation : A related compound was found to inhibit ADP-induced aggregation of blood platelets, suggesting potential medical applications in the treatment of conditions related to platelet aggregation (Grisar et al., 1976).
Future Directions
The future directions for research on 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone and similar compounds could involve the development of more efficient synthesis methods, further exploration of their mechanisms of action, and comprehensive safety and hazard assessments. These compounds could potentially play a significant role in the pharmaceutical industry .
properties
IUPAC Name |
1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANGECMGDLMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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